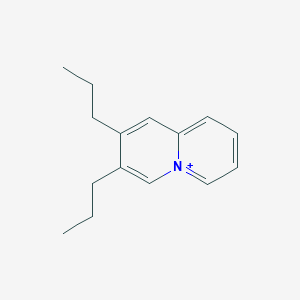

3-hydroxy-8-methoxy-4-(4-methoxyphenyl)-4,5-dihydro-1,5-benzothiazepin-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-hydroxy-8-methoxy-4-(4-methoxyphenyl)-4,5-dihydro-1,5-benzothiazepin-2(3H)-one, also known as Diltiazem, is a benzothiazepine derivative that is primarily used as a calcium channel blocker. It is a white crystalline powder that is soluble in water and ethanol. Diltiazem is widely used in the treatment of hypertension, angina, and arrhythmia.

Mecanismo De Acción

3-hydroxy-8-methoxy-4-(4-methoxyphenyl)-4,5-dihydro-1,5-benzothiazepin-2(3H)-one works by blocking the influx of calcium ions into the cells of the heart and blood vessels. This leads to relaxation of the smooth muscles in the blood vessels, resulting in vasodilation and decreased blood pressure. It also slows down the heart rate and reduces the force of contraction, thus reducing the workload of the heart.

Biochemical and physiological effects:

3-hydroxy-8-methoxy-4-(4-methoxyphenyl)-4,5-dihydro-1,5-benzothiazepin-2(3H)-one has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of oxidative stress and inflammation, which are associated with various diseases. It has also been shown to improve the function of the endothelium, which is the inner lining of blood vessels. In addition, 3-hydroxy-8-methoxy-4-(4-methoxyphenyl)-4,5-dihydro-1,5-benzothiazepin-2(3H)-one has been found to have a protective effect on the heart and brain, reducing the risk of cardiovascular and neurological diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-hydroxy-8-methoxy-4-(4-methoxyphenyl)-4,5-dihydro-1,5-benzothiazepin-2(3H)-one has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, it also has some limitations. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain consistent plasma levels. In addition, 3-hydroxy-8-methoxy-4-(4-methoxyphenyl)-4,5-dihydro-1,5-benzothiazepin-2(3H)-one can interact with other drugs, which can complicate experimental design and interpretation of results.

Direcciones Futuras

There are several future directions for research on 3-hydroxy-8-methoxy-4-(4-methoxyphenyl)-4,5-dihydro-1,5-benzothiazepin-2(3H)-one. One area of interest is the potential use of 3-hydroxy-8-methoxy-4-(4-methoxyphenyl)-4,5-dihydro-1,5-benzothiazepin-2(3H)-one in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of novel formulations of 3-hydroxy-8-methoxy-4-(4-methoxyphenyl)-4,5-dihydro-1,5-benzothiazepin-2(3H)-one that can improve its bioavailability and prolong its half-life. Finally, further studies are needed to explore the potential interactions between 3-hydroxy-8-methoxy-4-(4-methoxyphenyl)-4,5-dihydro-1,5-benzothiazepin-2(3H)-one and other drugs, and to identify any potential adverse effects that may limit its clinical use.

Conclusion:

In conclusion, 3-hydroxy-8-methoxy-4-(4-methoxyphenyl)-4,5-dihydro-1,5-benzothiazepin-2(3H)-one is a benzothiazepine derivative that has been extensively studied for its potential therapeutic effects in various diseases. It works by blocking the influx of calcium ions into the cells of the heart and blood vessels, leading to vasodilation and decreased blood pressure. 3-hydroxy-8-methoxy-4-(4-methoxyphenyl)-4,5-dihydro-1,5-benzothiazepin-2(3H)-one has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 3-hydroxy-8-methoxy-4-(4-methoxyphenyl)-4,5-dihydro-1,5-benzothiazepin-2(3H)-one, including its potential use in the treatment of neurological disorders and the development of novel formulations with improved bioavailability.

Métodos De Síntesis

3-hydroxy-8-methoxy-4-(4-methoxyphenyl)-4,5-dihydro-1,5-benzothiazepin-2(3H)-one can be synthesized by the condensation of 2-methoxybenzyl chloride with 3-amino-4-methoxybenzoic acid followed by cyclization with thionyl chloride. The resulting product is then treated with 2-mercaptoacetamide to yield 3-hydroxy-8-methoxy-4-(4-methoxyphenyl)-4,5-dihydro-1,5-benzothiazepin-2(3H)-one.

Aplicaciones Científicas De Investigación

3-hydroxy-8-methoxy-4-(4-methoxyphenyl)-4,5-dihydro-1,5-benzothiazepin-2(3H)-one has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have antihypertensive, antiarrhythmic, and antianginal effects. In addition, 3-hydroxy-8-methoxy-4-(4-methoxyphenyl)-4,5-dihydro-1,5-benzothiazepin-2(3H)-one has been found to have potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

Propiedades

Fórmula molecular |

C17H17NO4S |

|---|---|

Peso molecular |

331.4 g/mol |

Nombre IUPAC |

3-hydroxy-8-methoxy-4-(4-methoxyphenyl)-4,5-dihydro-3H-1,5-benzothiazepin-2-one |

InChI |

InChI=1S/C17H17NO4S/c1-21-11-5-3-10(4-6-11)15-16(19)17(20)23-14-9-12(22-2)7-8-13(14)18-15/h3-9,15-16,18-19H,1-2H3 |

Clave InChI |

LRNCOGWUGWGGJP-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2C(C(=O)SC3=C(N2)C=CC(=C3)OC)O |

SMILES canónico |

COC1=CC=C(C=C1)C2C(C(=O)SC3=C(N2)C=CC(=C3)OC)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280502.png)

![2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280503.png)

![2,6-ditert-butyl-4-[[2-(4,6-dibutylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280505.png)

![13-Azoniahexacyclo[14.7.1.02,15.04,13.05,10.020,24]tetracosa-1(23),2,4(13),5,7,9,11,14,16,18,20(24),21-dodecaene-14-carbonitrile](/img/structure/B280511.png)

![14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium](/img/structure/B280514.png)